1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanol
Description
Chemical Structure and Properties 1-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanol (CAS: 318497-78-8) is a pyrazole derivative with the molecular formula C₁₂H₁₃ClN₂O and a molecular weight of 236.70 g/mol . Its structure features a pyrazole core substituted with a chlorine atom at position 5, a methyl group at position 1, a phenyl group at position 3, and a hydroxymethyl (-CH₂OH) group at position 2.
Properties
IUPAC Name |
1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8(16)10-11(14-15(2)12(10)13)9-6-4-3-5-7-9/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLHRUDQRHIDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N(N=C1C2=CC=CC=C2)C)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanol typically involves the reaction of 5-chloro-1-methyl-3-phenyl-1H-pyrazole with an appropriate alcohol under specific conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction, and the reaction is usually carried out under reflux to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom or reduce the pyrazole ring.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
Oxidation: The major product would be 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanone.
Reduction: The major products could include dechlorinated or reduced pyrazole derivatives.
Substitution: The products would vary depending on the nucleophile used, resulting in compounds like 1-(5-amino-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanol.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanol can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that these compounds could effectively reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2. This makes them potential candidates for treating conditions such as arthritis and other inflammatory diseases .
Anticonvulsant Activity
Studies have reported that certain pyrazole derivatives possess anticonvulsant properties. For example, compounds synthesized from this compound have been evaluated in animal models for their ability to prevent seizures induced by maximal electroshock and pentylenetetrazol . The results suggest a promising avenue for developing new anticonvulsant medications.
Synthesis and Derivatives
The synthesis of this compound often involves multi-step organic reactions. A common synthetic route includes the reaction of appropriate hydrazones with carbonyl compounds under acidic conditions, followed by reduction steps to yield the final product .
Table: Synthesis Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Hydrazone Formation | Hydrazine + Carbonyl Compound | Acidic medium |
| 2 | Reduction | Reducing Agent (e.g., NaBH4) | Controlled temperature |
| 3 | Purification | Solvent extraction | Recrystallization |
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Anticancer Screening
In a study published in RSC Advances, various pyrazole derivatives were screened for their anticancer activity against different cancer cell lines. The results demonstrated that modifications on the pyrazole ring significantly enhanced cytotoxic effects, suggesting that further exploration of structural variations could lead to more potent anticancer agents .
Case Study 2: Anti-inflammatory Mechanisms
A research article published in the European Journal of Medicinal Chemistry focused on the anti-inflammatory potential of pyrazole derivatives. The study found that specific substitutions on the pyrazole ring led to increased inhibition of inflammatory markers in vitro, indicating a pathway for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other pyrazole derivatives are critical for understanding its physicochemical and biological behavior. Below is a comparative analysis:
Structural Analogues
2.1.1 1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- CAS : 1140-37-0
- Formula : C₁₂H₁₁ClN₂O
- Molecular Weight : 234.68 g/mol
- Key Difference : Replaces the hydroxymethyl (-CH₂OH) group with a ketone (-COCH₃) at position 3.
- This compound is often used as a synthetic intermediate for pharmaceuticals and agrochemicals .
2.1.2 (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol
- CAS : 499770-87-5
- Formula : C₁₁H₁₂N₂O
- Molecular Weight : 188.23 g/mol
- Key Difference : Lacks the chlorine atom at position 5 and has a shorter hydroxymethyl (-CH₂OH) chain.
- Impact : Reduced steric bulk and electronic effects due to the absence of chlorine may diminish biological activity in target-specific applications .
2.1.3 [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol
- CAS : 318234-01-4
- Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 294.35 g/mol
- Key Difference: Incorporates a 4-methylphenoxy group at position 4.
- Impact: The bulky phenoxy group may enhance lipophilicity, favoring membrane permeability in biological systems .
Functional Analogues
2.2.1 2-(1-Undecyloxy)-1-ethanol (C11OEtOH)
- Activity : Exhibits 100% nematicidal activity against Bursaphelenchus xylophilus at 100 mg/L, comparable to abamectin .
- Relevance: While structurally distinct, the ethanol moiety in C11OEtOH highlights the importance of hydroxyl groups in bioactivity. The target compound’s ethanol group may similarly enhance interactions with biological targets .
Key Observations
Hydroxyl Group Influence: The ethanol derivative’s hydroxyl group enhances hydrophilicity compared to ketone analogs, which may improve aqueous solubility but reduce membrane permeability .
Biological Activity
1-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanol, with the CAS number 321526-28-7, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C12H11ClN2O, with a molecular weight of 234.68 g/mol. The structure features a pyrazole ring, which is known for its biological significance and versatility in drug design.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antiparasitic Activity
Research has indicated that similar pyrazole derivatives exhibit significant antiparasitic properties. For instance, modifications in the pyrazole structure have been shown to enhance activity against various parasites, with some derivatives achieving EC50 values as low as 0.010 μM . Although specific data on this compound is limited, the structural similarities suggest potential efficacy.
2. Anti-inflammatory Effects
Compounds containing the pyrazole moiety have been reported to possess anti-inflammatory properties. A review highlighted that certain pyrazole derivatives demonstrated significant inhibition of COX enzymes, which are crucial targets in inflammation pathways. For example, some compounds showed IC50 values lower than that of standard anti-inflammatory drugs like diclofenac . This suggests that this compound may also exhibit similar anti-inflammatory effects.
3. Analgesic Properties
In vivo studies have indicated that pyrazole derivatives can exhibit analgesic effects comparable to established analgesics. For instance, certain synthesized pyrazoles demonstrated significant pain relief in animal models . This reinforces the potential for this compound to act as an analgesic agent.
The mechanisms by which pyrazole derivatives exert their biological effects often involve modulation of key enzymatic pathways:
Enzyme Inhibition
Many pyrazole compounds act as inhibitors of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are pivotal in the inflammatory response. Inhibition of these enzymes can lead to decreased production of pro-inflammatory mediators .
Receptor Interaction
Some derivatives may interact with specific receptors involved in pain and inflammation pathways, such as P2Y12 receptors, which are important for platelet aggregation and inflammatory responses .
Case Studies and Research Findings
A number of studies have investigated the biological activities of related compounds:
| Study | Compound | Activity | EC50/IC50 Values |
|---|---|---|---|
| Pyrazole Derivative A | Antiparasitic | 0.010 μM | |
| Pyrazole Derivative B | Anti-inflammatory | IC50 54.65 μg/mL | |
| Pyrazole Derivative C | Analgesic | LD50 > 2000 mg/kg |
These findings highlight the promising biological activities associated with pyrazole derivatives and suggest that further investigation into this compound could yield significant insights into its pharmacological potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
